4-Allyloxymethyl-cyclohexanone
Description
4-Allyloxymethyl-cyclohexanone is a cyclohexanone derivative featuring an allyloxymethyl (-O-CH₂-CH₂-CH₂-CH₂) substituent at the 4-position of the cyclohexanone ring. While direct references to this compound are absent in the provided evidence, its structural analogs and synthesis pathways can be inferred from related studies. Cyclohexanone derivatives are widely utilized in organic synthesis, pharmaceuticals, and materials science due to their versatile reactivity, particularly in oxidation, Michael addition, and cyclization reactions .
Properties
Molecular Formula |
C10H16O2 |
|---|---|
Molecular Weight |
168.23 g/mol |
IUPAC Name |
4-(prop-2-enoxymethyl)cyclohexan-1-one |
InChI |
InChI=1S/C10H16O2/c1-2-7-12-8-9-3-5-10(11)6-4-9/h2,9H,1,3-8H2 |
InChI Key |
HWWRFEHAPWWBDX-UHFFFAOYSA-N |
Canonical SMILES |
C=CCOCC1CCC(=O)CC1 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Physical and Chemical Properties
The substituent at the 4-position of cyclohexanone significantly alters molecular properties. Below is a comparative analysis of key analogs:
Table 1: Substituent and Molecular Property Comparison
*Calculated based on structural similarity.
Key Observations:
Hydrophobicity: The heptyl chain in 4-Heptylcyclohexanone increases molecular weight and hydrophobicity, making it suitable for non-polar applications . In contrast, the allyloxymethyl group balances moderate hydrophobicity with reactivity.
Reactivity: 4-Hydroxycyclohexanone: The hydroxyl group facilitates hydrogen bonding and participation in esterification or glycosylation . Allyl-Containing Derivatives: Both 4-Allyloxymethyl-cyclohexanone and 2-Allylcyclohexanone enable conjugation reactions (e.g., thiol-ene click chemistry) and polymer crosslinking .
Steric Effects: Bulky substituents like heptyl or hydroxy-methyl (in 4-Hydroxy-4-methylcyclohexanone) may hinder nucleophilic attack at the carbonyl group, whereas smaller groups (e.g., methyl) retain typical cyclohexanone reactivity .
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